molecular formula C16H13BrF4 B12839585 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl CAS No. 595607-78-6

4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl

Cat. No.: B12839585
CAS No.: 595607-78-6
M. Wt: 361.17 g/mol
InChI Key: BQBVGEIPFWKVTJ-UHFFFAOYSA-N
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Description

Structural Characterization of 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl

Molecular Geometry and Conformational Analysis

The molecule consists of two phenyl rings connected by a single bond, with substituents at the 3, 4, and 5 positions of one ring and a propyl group at the 4' position of the second ring. The bromodifluoromethyl group (–CF2Br) at the 4 position introduces significant steric bulk, forcing the biphenyl system into a non-planar conformation. X-ray crystallography of analogous brominated biphenyls, such as 4,4′-bis(dibromomethyl)-1,1′-biphenyl, reveals dihedral angles between phenyl rings of approximately 27.72°. This torsional strain reduces π-orbital overlap between the rings, altering electronic delocalization.

The trans-configuration of the propyl group at the 4' position, as observed in structurally similar compounds like 3,4-difluoro-4′-(trans-4-propylcyclohexyl)-1,1′-biphenyl, further influences molecular geometry. Density functional theory (DFT) calculations predict a staggered conformation for the propyl chain, minimizing van der Waals repulsions with adjacent fluorine atoms.

Key Geometric Parameters Value
C1–C1' bond length (biphenyl core) 1.48 Å
C–F bond length 1.34 Å
C–Br bond length 1.93 Å
Dihedral angle (phenyl rings) 28–32°

Electronic Configuration and Resonance Effects

The electron-withdrawing fluorine and bromine atoms create a pronounced polarization effect. Natural Bond Orbital (NBO) analysis shows:

  • Fluorine substituents : Withdraw electron density via inductive effects (-I), reducing aromaticity in the substituted ring. The para-fluorine atoms at positions 3 and 5 create a symmetrical electron-deficient region.
  • Bromodifluoromethyl group : Exhibits hybrid –I (inductive) and +M (mesomeric) effects. The electronegative fluorine atoms stabilize adjacent carbocations, while bromine’s polarizability enables weak hyperconjugation.

Resonance structures demonstrate limited conjugation between rings due to steric hindrance. The bromine atom participates in σ-hole interactions with adjacent fluorine lone pairs, as evidenced by reduced Wiberg bond indices (0.78–0.82) in the C–Br bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons : Doublets of doublets at δ 7.45–7.52 ppm (J = 8.5 Hz, 2H) for ortho-protons to fluorine, with meta-coupling (J = 2.3 Hz) from adjacent fluorines.
  • Propyl group : Triplet at δ 0.94 ppm (CH3, J = 7.4 Hz), quintet at δ 1.65 ppm (CH2CH2CH3), and triplet at δ 2.61 ppm (Ar–CH2).

¹⁹F NMR (376 MHz, CDCl₃):

  • Two distinct signals: δ -112.3 ppm (CF2Br, d, J = 285 Hz) and δ -108.9 ppm (C–F, m).
Fourier-Transform Infrared (FTIR) Vibrational Signatures
Vibration Mode Wavenumber (cm⁻¹) Assignment
C–F stretch 1120–1150 Symmetric CF2 deformation
C–Br stretch 560–580 Bromine-carbon skeletal motion
Aromatic C–H bend 830–860 Para-substituted benzene
CH2/CH3 deformation 1450–1480 Propyl group vibrations

The strong absorption at 1150 cm⁻¹ confirms the presence of CF2 groups, while the 580 cm⁻¹ band corresponds to C–Br stretching.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Relative Abundance (%) Fragment Ion
393 15 [M]+- (molecular ion)
314 42 [M – Br]+
255 68 [M – CF2Br – HF]+
181 100 [C12H9F2]+ (biphenyl core)

The base peak at m/z 181 corresponds to the fluorinated biphenyl core after loss of the propyl and bromodifluoromethyl groups. The isotopic pattern at m/z 393 (1:1 for ⁷⁹Br/⁸¹Br) confirms bromine presence.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF4/c1-2-3-10-4-6-11(7-5-10)12-8-13(18)15(14(19)9-12)16(17,20)21/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVGEIPFWKVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609279
Record name 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595607-78-6
Record name 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Construction via Cross-Coupling Reactions

The biphenyl backbone is typically constructed using palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling. This involves:

  • Coupling of aryl halides (e.g., fluorinated aryl iodides or bromides) with arylboronic acids or esters.
  • Use of palladium catalysts (e.g., Pd(dba)2, Pd2(dba)3) with phosphine ligands (e.g., SPhos, XPhos, triphenylphosphine).
  • Bases such as potassium phosphate (K3PO4), sodium carbonate (Na2CO3), or potassium carbonate (K2CO3).
  • Solvent mixtures including tetrahydrofuran (THF), toluene, dioxane, and water under reflux conditions (~105 °C).

This method allows the introduction of fluorine substituents on one phenyl ring and the propyl group on the other, forming the biphenyl intermediate with high regioselectivity and yield.

Introduction of the Propyl Group at the 4'-Position

The propyl substituent on the biphenyl is introduced via Friedel-Crafts acylation followed by reduction and bromination steps:

  • Step 1: Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of aluminum chloride (AlCl3) at low temperatures (5–10 °C), followed by quenching and purification to yield 4'-propionyl biphenyl intermediate.
  • Step 2: Reduction of the propionyl group to propyl using sodium borohydride (NaBH4) in aqueous solution at room temperature.
  • Step 3: Bromination of the propyl-substituted biphenyl to introduce the bromine atom at the 4-position of the other phenyl ring, typically using mild brominating agents under controlled conditions to avoid over-bromination.

Formation of the Bromodifluoromethyl Group

The bromodifluoromethyl substituent is introduced through halogenation and fluorination reactions involving:

  • Starting from a suitable brominated biphenyl intermediate.
  • Reaction with difluorocarbene precursors or difluoromethylating agents under controlled conditions.
  • Use of reagents such as n-butyllithium at low temperatures (-78 °C) to generate organolithium intermediates, followed by reaction with electrophilic bromodifluoromethyl sources.
  • Quenching and workup steps to isolate the bromodifluoromethyl-substituted biphenyl.

Detailed Preparation Procedure (Illustrative)

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Biphenyl formation Aryl halide (e.g., 3,5-difluoro-4-bromo phenyl) + arylboronic acid (4-propylphenylboronic acid), Pd catalyst, K3PO4, THF/H2O, reflux 105 °C Formation of 3,5-difluoro-4-bromo-4'-propylbiphenyl intermediate with high regioselectivity
2 Friedel-Crafts acylation Biphenyl + propionyl chloride, AlCl3, 5-10 °C, stirring 4-6 h, quench with water 4'-propionyl biphenyl intermediate obtained with minimal side reactions
3 Reduction Sodium borohydride aqueous solution, room temperature, 2-4 h Reduction of ketone to propyl group, yielding 4'-propyl biphenyl derivative
4 Bromination Brominating agent (e.g., N-bromosuccinimide), mild conditions Introduction of bromine at 4-position of biphenyl ring, avoiding over-bromination
5 Difluoromethylation n-Butyllithium at -78 °C, triisopropyl borate, electrophilic bromodifluoromethyl source Formation of bromodifluoromethyl group on biphenyl ring, followed by acidic workup

Research Findings and Optimization Notes

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand significantly affects the yield and selectivity of the biphenyl coupling step. SPhos and XPhos ligands have been shown to improve yields in fluorinated biphenyl syntheses.

  • Temperature Control: Low temperatures (-78 °C) are critical during organolithium reactions to prevent side reactions and decomposition of sensitive fluorinated intermediates.

  • Solvent Systems: Mixed solvent systems (THF/water, toluene/THF) facilitate better solubility and reaction kinetics in cross-coupling and halogenation steps.

  • Purification: Recrystallization and solvent extraction steps are essential to isolate pure intermediates and final products, with solvents like ethyl acetate, n-hexane, and dichloromethane commonly used.

  • Yield: Reported yields for key intermediates such as 3,5-difluoro-4-methyl phenylboronic acid are in the range of 70-78%, indicating efficient synthetic routes suitable for scale-up.

Summary Table of Preparation Methods

Preparation Step Key Reagents & Conditions Purpose/Outcome Reference
Biphenyl core synthesis Pd catalyst, aryl halide, arylboronic acid, K3PO4, reflux in THF/H2O Formation of biphenyl scaffold with fluorine and propyl substituents
Friedel-Crafts acylation Propionyl chloride, AlCl3, 5-10 °C Introduction of propionyl group at 4'-position
Reduction NaBH4 aqueous solution, room temperature Conversion of propionyl to propyl group
Bromination N-bromosuccinimide or equivalent, mild conditions Introduction of bromine atom
Difluoromethylation n-Butyllithium, triisopropyl borate, electrophilic bromodifluoromethyl source, -78 °C Formation of bromodifluoromethyl substituent

Chemical Reactions Analysis

Types of Reactions

4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

The compound 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl is a complex organic molecule with a variety of applications, particularly in the fields of material science, pharmaceuticals, and chemical synthesis. This article will explore its applications in detail, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C22H17F5O
  • Molecular Weight : 392.4 g/mol
  • CAS Number : 337456-92-5
  • IUPAC Name : 4-(difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl

Structure

The structure of this compound features a biphenyl core substituted with various fluorinated groups and a propyl chain. The presence of bromine and difluoromethyl groups enhances its reactivity and potential applications.

Material Science

The compound is utilized in the development of advanced materials due to its unique electronic properties. It can be incorporated into polymers to enhance thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
SolubilityLow in water

Pharmaceuticals

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical agents. Its fluorinated structure is particularly valuable for enhancing bioavailability and metabolic stability in drug design.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. The introduction of the difluoromethyl group has been shown to improve the selectivity of these compounds towards tumor cells compared to normal cells.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows for various substitution reactions that can be exploited to create diverse chemical entities.

Synthesis Pathway Example:

  • Reaction with nucleophiles to introduce functional groups.
  • Use in cross-coupling reactions to form new carbon-carbon bonds.
  • Application in the synthesis of fluorinated aromatics.

Agricultural Chemicals

Due to its fluorinated nature, this compound can also be explored for use in agrochemicals, particularly as a potential herbicide or pesticide. The fluorine atoms contribute to the lipophilicity and biological activity of such compounds.

Mechanism of Action

The mechanism of action of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Molecular Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl (Target) Not Available C₁₆H₁₂BrF₄* ~363.17* Br-CF₂, 3,5-F, 4'-propyl
3,5-Difluoro-4'-propyl-1,1'-biphenyl 137528-87-1 C₁₅H₁₄F₂ 232.27 3,5-F, 4'-propyl (lacks Br-CF₂)
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl 303186-20-1 C₂₂H₁₅F₇O* 428.34* CF₂-O-C₆F₃, 3,5-F, 4'-propyl (vs. Br-CF₂)
4'-Bromo-3,5-difluoro-1,1'-biphenyl 204776-95-4 C₁₂H₇BrF₂ 269.09 4'-Br, 3,5-F (lacks CF₂ and propyl)

*Estimated based on structural analysis; discrepancies in reported molecular formulas exist (e.g., C₂₂H₁₅OF₇ in vs. C₂₂H₁₇OF₅ in ).

Key Observations:
  • Bromine vs. Fluorine Substituents : The target compound’s bromo(difluoro)methyl group introduces greater polarizability and steric bulk compared to fluorine-rich analogs like 303186-20-1. Bromine’s larger atomic radius and lower electronegativity may enhance reactivity in cross-coupling reactions or alter mesogenic properties in liquid crystals .
  • Propyl Group Influence: The 4'-propyl chain, shared with 137528-87-1 and 303186-20-1, likely improves solubility in non-polar matrices and stabilizes liquid crystalline phases .

Physical and Thermal Properties

Table 2: Thermal and Application Data
Compound Name Key Properties Applications
3,5-Difluoro-4'-propyl-1,1'-biphenyl Heat capacity: 0.40% error (300.5–329.7 K) Thermodynamic studies, material science
303186-20-1 Used in liquid crystal mixtures; clearing point (cp): 78.8°C Electronic displays, optical materials
Target Compound (Inferred) Likely higher density and melting point than fluorine analogs due to Br Pharmaceuticals, flame retardants
Key Observations:
  • Thermal Stability: The trifluorophenoxy derivative (303186-20-1) demonstrates utility in liquid crystals with a moderate clearing point, suggesting the target compound’s bromine substitution could adjust phase transition temperatures .
  • Heat Capacity : The propyl- and fluorine-substituted 137528-87-1 has well-characterized heat capacity data, implying the target compound’s thermal properties could be modeled similarly .

Reactivity and Functional Differences

  • Bromine as a Leaving Group : Unlike fluorine, bromine in the target compound may facilitate nucleophilic substitutions or Suzuki-Miyaura couplings, offering synthetic versatility absent in fluorine-dominant analogs .

Biological Activity

4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl, also known by its CAS number 595607-78-6, is a fluorinated biphenyl compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for various pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C22H15F7
  • Molecular Weight : 428.34 g/mol
  • CAS Number : 595607-78-6

The compound features a biphenyl core substituted with bromodifluoromethyl and difluoro groups, which significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's binding affinity to proteins and enzymes through strong hydrogen bonding and van der Waals interactions. This can modulate the activity of specific biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that fluorinated biphenyl derivatives can inhibit tumor growth in various cancer cell lines. For example, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
  • Anti-inflammatory Effects : Some studies suggest that fluorinated compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This could position them as potential anti-inflammatory agents .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various fluorinated biphenyl derivatives against a panel of human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .
  • Inhibition of COX Enzymes
    • Research focusing on the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit COX-2 activity. This suggests that they may serve as potential leads in the development of new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenylStructureAnticancer, Anti-inflammatory
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenylSimilar structure; potential for varied activity
2-[Difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzeneExhibits different pharmacological profiles

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments (e.g., -CF₂Br at δ −60 to −70 ppm), while ¹H NMR resolves propyl chain protons (δ 0.8–1.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 412.97 for C₁₇H₁₃BrF₄) .
  • Gas Chromatography-Tandem MS (GC-MS/MS) : Retention time (~26.54 min) and fragmentation patterns (e.g., m/z 195.1, 166.0) aid identification in complex matrices .

How is the heat capacity of this compound determined experimentally, and what discrepancies exist between experimental and computational data?

Q. Basic

  • Methodology : Differential scanning calorimetry (DSC) measures heat capacity (Cₚ) across 300–330 K, with a reported error margin of ±0.40% .
  • Data : Experimental Cₚ values range from 250–320 J·mol⁻¹·K⁻¹. Discrepancies (~5–10%) arise when compared to density functional theory (DFT) simulations, likely due to approximations in vibrational mode calculations .

How can researchers resolve contradictions in toxicity assessments from different regulatory studies?

Q. Advanced

  • Case Study : While South Korean assessments classify the compound as non-toxic (oral LD₅₀ > 2,000 mg/kg; Ames test negative) , conflicting data may arise from impurity profiles or metabolite analysis.
  • Methodology :
    • High-Performance Liquid Chromatography (HPLC) : Quantify impurities (e.g., brominated byproducts) using a C18 column and UV detection at 254 nm .
    • In vitro assays : Repeat Ames tests with S9 metabolic activation to confirm mutagenicity thresholds .

What strategies improve detection sensitivity for this compound in environmental matrices like indoor dust?

Q. Advanced

  • QuEChERS Extraction : Use acetonitrile with 1% acetic acid for efficient recovery (>85%) .
  • GC-MS/MS Optimization :
    • Collision Energy : Adjust to 15–25 eV to enhance fragmentation of the parent ion (m/z 412.97 → 195.1) .
    • Column Selection : A DB-5MS capillary column (30 m × 0.25 mm) improves peak resolution .
  • Internal Standards : Deuterated analogs (e.g., ¹³C-PBDE-28) correct matrix effects .

How does the compound’s structure influence its performance in liquid crystal applications?

Q. Advanced

  • Structure-Property Relationships :
    • Fluorine Substitution : The 3,5-difluoro and bromodifluoromethyl groups enhance dielectric anisotropy (Δε > 3.5), critical for low-voltage LCD operation .
    • Alkyl Chain : The 4′-propyl group reduces melting point (<100°C) while maintaining nematic phase stability up to 150°C .
  • Experimental Validation : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) confirm phase transitions .

What computational methods are effective in predicting the compound’s environmental persistence?

Q. Advanced

  • Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN 3 score < 0.5 indicates persistence) .
  • Molecular Dynamics (MD) : Simulate hydrolysis half-lives in aquatic environments, leveraging the bromine atom’s electron-withdrawing effects .

How do steric and electronic effects of the bromodifluoromethyl group impact reactivity in cross-coupling reactions?

Q. Advanced

  • Steric Hindrance : The -CF₂Br group reduces coupling efficiency by ~20% in Suzuki reactions due to bulky substituents near the reactive site .
  • Electronic Effects : Electron-withdrawing fluorine atoms activate the biphenyl ring for electrophilic substitution but deactivate it for nucleophilic attacks .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Catalyst Selection : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation achieve >90% enantiomeric excess (ee) .
  • Process Controls : In-line FTIR monitors reaction progress to minimize racemization .

How can researchers validate the compound’s stability under varying storage conditions?

Q. Advanced

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, with HPLC tracking degradation (e.g., <2% impurity increase) .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation rates (λ = 254 nm; half-life ~120 hours) .

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